molecular formula C7H5BrFNO B13077176 4-Amino-3-bromo-5-fluorobenzaldehyde CAS No. 1379586-00-1

4-Amino-3-bromo-5-fluorobenzaldehyde

Cat. No.: B13077176
CAS No.: 1379586-00-1
M. Wt: 218.02 g/mol
InChI Key: HHAOUSFWMSPBAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-3-bromo-5-fluorobenzaldehyde is an organic compound with the molecular formula C7H5BrFNO It is a substituted benzaldehyde, characterized by the presence of amino, bromo, and fluoro groups on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-3-bromo-5-fluorobenzaldehyde typically involves multi-step organic reactions. One common method starts with the bromination of 4-amino-3-fluorobenzaldehyde, followed by further functional group transformations to introduce the desired substituents. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as palladium or copper complexes to facilitate the bromination and subsequent reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures is essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

4-Amino-3-bromo-5-fluorobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like toluene or dimethylformamide.

Major Products

    Substitution: Formation of various substituted benzaldehydes.

    Oxidation: Formation of 4-Amino-3-bromo-5-fluorobenzoic acid.

    Reduction: Formation of 4-Amino-3-bromo-5-fluorobenzyl alcohol.

    Coupling: Formation of biaryl compounds with extended conjugation.

Scientific Research Applications

4-Amino-3-bromo-5-fluorobenzaldehyde is used in several scientific research applications:

    Organic Synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceuticals: Potential intermediate in the synthesis of bioactive compounds.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Amino-3-bromo-5-fluorobenzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate, participating in various reactions to form desired products. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-3-bromo-5-chlorobenzaldehyde
  • 4-Amino-3-bromo-5-iodobenzaldehyde
  • 4-Amino-3-bromo-5-methylbenzaldehyde

Uniqueness

4-Amino-3-bromo-5-fluorobenzaldehyde is unique due to the presence of the fluorine atom, which imparts distinct electronic properties compared to other halogenated analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications.

Properties

CAS No.

1379586-00-1

Molecular Formula

C7H5BrFNO

Molecular Weight

218.02 g/mol

IUPAC Name

4-amino-3-bromo-5-fluorobenzaldehyde

InChI

InChI=1S/C7H5BrFNO/c8-5-1-4(3-11)2-6(9)7(5)10/h1-3H,10H2

InChI Key

HHAOUSFWMSPBAB-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)N)Br)C=O

Origin of Product

United States

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